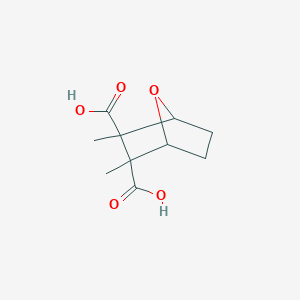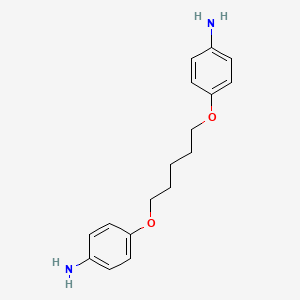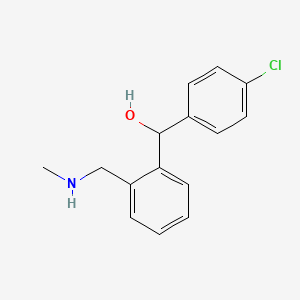
Setazindol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setazindol is a chemical compound with the IUPAC name (4-Chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol. It is known for its anorectic properties, meaning it suppresses appetite. Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Setazindol involves several steps, starting with the preparation of the intermediate compounds. The primary synthetic route includes the reaction of 4-chlorobenzaldehyde with 2-(methylaminomethyl)phenylmagnesium bromide, followed by reduction to yield this compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Setazindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include ketones, secondary alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound in studying anorectic agents and their synthesis.
Biology: Investigated for its effects on appetite suppression and potential mechanisms.
Medicine: Explored for its potential use in treating obesity and related disorders.
Industry: Potential applications in the development of appetite suppressants and weight management products.
Comparison with Similar Compounds
Similar Compounds
Phentermine: Another anorectic agent that suppresses appetite by stimulating the release of norepinephrine.
Sibutramine: A compound that inhibits the reuptake of serotonin and norepinephrine, leading to appetite suppression.
Fenfluramine: An anorectic that increases the release of serotonin.
Uniqueness of Setazindol
This compound is unique in its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. Unlike some other anorectics, it has a distinct mechanism of action that involves both serotonin and dopamine pathways, potentially offering a broader range of effects on appetite regulation.
Properties
| 28570-99-2 | |
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
InChI Key |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
| 56481-43-7 | |
Related CAS |
27683-73-4 (hydrochloride) |
synonyms |
4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride PR-F-36-Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



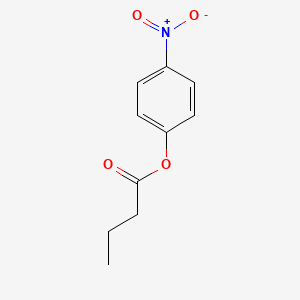

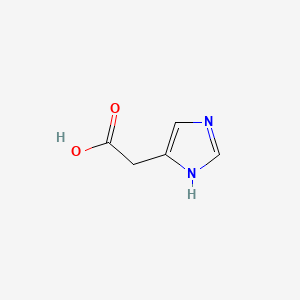
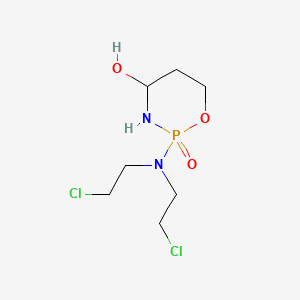
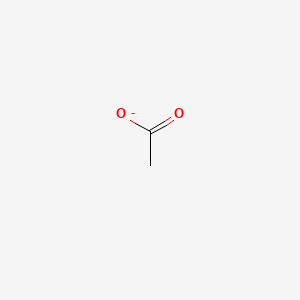

![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
